molecular formula C15H22O3 B12428822 4-(6-Methyl-4-oxohept-2-en-2-yl)cyclohex-1-ene-1-carboxylic acid CAS No. 120019-19-4

4-(6-Methyl-4-oxohept-2-en-2-yl)cyclohex-1-ene-1-carboxylic acid

Cat. No.: B12428822
CAS No.: 120019-19-4
M. Wt: 250.33 g/mol
InChI Key: IVWKCWHRLFIGCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6-Methyl-4-oxohept-2-en-2-yl)cyclohex-1-ene-1-carboxylic acid is an organic compound with the molecular formula C14H20O3 It is characterized by its unique structure, which includes a cyclohexene ring substituted with a carboxylic acid group and a heptenyl side chain with a methyl and oxo group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(6-Methyl-4-oxohept-2-en-2-yl)cyclohex-1-ene-1-carboxylic acid typically involves multiple steps, including the formation of the cyclohexene ring, introduction of the carboxylic acid group, and addition of the heptenyl side chain. Common synthetic routes may include:

    Cyclization reactions: to form the cyclohexene ring.

    Carboxylation reactions: to introduce the carboxylic acid group.

    Aldol condensation: or to attach the heptenyl side chain.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification steps are also crucial to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-(6-Methyl-4-oxohept-2-en-2-yl)cyclohex-1-ene-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of the methyl group to a carboxylic acid or ketone.

    Reduction: Reduction of the oxo group to a hydroxyl group.

    Substitution: Replacement of the oxo group with other functional groups.

Common Reagents and Conditions:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).

Major Products:

    Oxidation products: Carboxylic acids, ketones.

    Reduction products: Alcohols.

    Substitution products: Halogenated compounds, amines.

Scientific Research Applications

4-(6-Methyl-4-oxohept-2-en-2-yl)cyclohex-1-ene-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of 4-(6-Methyl-4-oxohept-2-en-2-yl)cyclohex-1-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to enzymes: and inhibit their activity, affecting metabolic pathways.

    Interact with receptors: on cell surfaces, modulating cellular responses.

    Induce oxidative stress: by generating reactive oxygen species (ROS), leading to cell damage or apoptosis.

Comparison with Similar Compounds

  • 4-(6-Methyl-4-oxohept-5-en-2-yl)cyclohex-2-en-1-one
  • 4-(6-Methyl-4-oxohept-5-en-2-yl)cyclohex-2-en-1-one

Comparison:

  • Structural Differences: The presence of different functional groups and positions of double bonds.
  • Reactivity: Variations in reactivity due to differences in electronic and steric effects.
  • Applications: Unique applications based on specific chemical properties and biological activities.

Properties

CAS No.

120019-19-4

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

IUPAC Name

4-(6-methyl-4-oxohept-2-en-2-yl)cyclohexene-1-carboxylic acid

InChI

InChI=1S/C15H22O3/c1-10(2)8-14(16)9-11(3)12-4-6-13(7-5-12)15(17)18/h6,9-10,12H,4-5,7-8H2,1-3H3,(H,17,18)

InChI Key

IVWKCWHRLFIGCR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)C=C(C)C1CCC(=CC1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.